molecular formula C12H19N3 B8334344 1-(4-Amino-benzyl)-piperidin-4-ylamine

1-(4-Amino-benzyl)-piperidin-4-ylamine

Cat. No.: B8334344
M. Wt: 205.30 g/mol
InChI Key: XFFXNAXDYMLMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-benzyl)-piperidin-4-ylamine is a chemical building block of interest in medicinal chemistry research. It features a piperidine ring core, a common scaffold in biologically active compounds, which is substituted at two positions with amino-functionalized benzyl groups . This structure is representative of a class of compounds explored for their potential to interact with central nervous system targets. Piperidine and benzylpiperidine derivatives are frequently investigated as key structural components in the development of ligands for various therapeutic targets . For instance, functionalized 1-benzylpiperidine compounds have been designed and synthesized as potential multitarget-directed ligands, showing activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are relevant targets in Alzheimer's disease research . Other research on structurally similar molecules highlights their role as histamine H3 receptor antagonists, which are being studied for their potential effects on cognitive disorders and feeding behavior . Furthermore, piperazine and piperidine-containing compounds have demonstrated significant antituberculosis activity in vitro, indicating the broader pharmacological potential of this chemical class . The specific substitution pattern of this compound makes it a versatile intermediate for further chemical functionalization, allowing researchers to explore its properties and interactions in different biochemical contexts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-[(4-aminophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H19N3/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,13-14H2

InChI Key

XFFXNAXDYMLMKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Piperidin-4-ylamine derivatives are structurally diverse, with variations in substituents on the benzyl group or the piperidine ring. These modifications significantly alter physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Substituent Variations on the Benzyl Group

1-(4-Amino-benzyl)-piperidin-4-ylamine vs. 1-(4-Chloro-benzyl)-piperidin-4-ylamine
  • Structural Differences: this compound: Para-amino substituent (-NH₂). 1-(4-Chloro-benzyl)-piperidin-4-ylamine: Para-chloro substituent (-Cl) .
  • Key Properties: Electron Effects: The amino group is electron-donating, enhancing nucleophilicity, whereas the chloro group is electron-withdrawing, reducing reactivity in electrophilic substitutions. The chloro derivative, however, is noted in kinase inhibitor complexes (e.g., PKA-PKB chimera), suggesting halogen bonding or hydrophobic interactions .
  • Applications: The amino derivative serves as a pharmaceutical intermediate , while the chloro analog is used in kinase studies and as a synthetic precursor .
1-(4-Nitrobenzyl)-piperidin-4-ylamine
  • Structural Feature: Para-nitro (-NO₂) group.
  • Key Properties: The nitro group is strongly electron-withdrawing, reducing basicity and increasing stability under acidic conditions. Often serves as a precursor for amino derivatives via reduction.
  • Applications : Intermediate in multi-step syntheses (e.g., nitro to amine conversion) .

Variations in Aromatic Linkers

1-Phenethylpiperidin-4-ylamine
  • Structural Difference : Phenethyl group (-CH₂CH₂Ph) instead of benzyl.
  • Applications : Tested for neuroprotective and anti-cholinesterase activities in acridine derivative studies .

Functional Group Additions

4-Anilino-1-benzylpiperidine
  • Structural Feature: Anilino (-NHPh) group at the 4-position of piperidine.
  • Applications : Identified as a fentanyl impurity and used as an analytical reference standard .
1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine
  • Structural Feature : Sulfonyl (-SO₂) group linked to a chlorobenzene ring.
  • Key Properties :
    • Sulfonyl groups increase acidity and stabilize negative charges, altering solubility and metabolic stability.
  • Applications : Used in protein interaction studies (e.g., PKA complexes) .

Data Table: Key Compounds and Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 4-NH₂ C₁₂H₁₇N₃ 203.29 Hydrogen bonding, nucleophilic Pharmaceutical intermediate
1-(4-Chloro-benzyl)-piperidin-4-ylamine 4-Cl C₁₂H₁₅ClN₂ 230.72 Electron-withdrawing, hydrophobic Kinase inhibitor
1-Benzylpiperidin-4-amine H C₁₂H₁₈N₂ 190.29 Hydrophobic, basic Reference standard
1-Phenethylpiperidin-4-ylamine -CH₂CH₂Ph C₁₃H₂₀N₂ 204.32 Lipophilic Neuroprotective studies
4-Anilino-1-benzylpiperidine 4-NHPh C₁₈H₂₂N₂ 266.39 π-π stacking, opioid receptor interaction Fentanyl impurity analysis

Preparation Methods

Cyanohydrin Formation and Amine Conjugation

The foundational approach begins with 1-benzyl-4-piperidone as the starting material. In the presence of potassium cyanide, the ketone undergoes cyanohydrin formation at 15–45°C, yielding 1-benzyl-4-cyano-4-hydroxypiperidine . Subsequent reaction with N-benzylethylamine at 45°C for 10 hours produces 1-benzyl-4-cyano-4-[(N-ethyl)benzylamino]piperidine , a critical intermediate. This step achieves a 75–85% yield under optimized toluene-water biphasic conditions.

Grignard Reaction and Deprotection

The cyano intermediate is subjected to a phenylmagnesium bromide Grignard reaction, forming 1-benzyl-4-phenyl-4-[(N-ethyl)benzylamino]piperidine . Catalytic hydrogenation (H₂/Pd-C) then removes benzyl protecting groups, yielding the target compound. While effective, this method’s reliance on phenyllithium and prolonged reflux (72 hours) limits industrial scalability.

Optimized Four-Step Industrial Synthesis

One-Pot Cyanohydrin and Amine Coupling

A breakthrough method condenses the first two steps into a single reactor. 1-Benzyl-4-piperidone reacts with potassium cyanide and N-benzylmethylamine in toluene at 45°C, directly forming 1-benzyl-4-cyano-4-(N-methyl)benzylaminopiperidine with 90% efficiency. This “one-pot” strategy reduces reaction time from 6 days to 24 hours.

Grignard Optimization and Dual Deprotection

Phenylmagnesium bromide addition at 0°C followed by warming to 25°C achieves complete conversion to 1-benzyl-4-phenyl-4-(N-methyl)benzylaminopiperidine within 4 hours. Final hydrogenolysis using Raney nickel under 50 psi H₂ cleaves both benzyl groups, delivering 1-(4-aminobenzyl)piperidin-4-amine in 92% purity.

Alternative Route via Hydrolytic Cyclization

Hydrocyanic Acid-Mediated Cyclization

A divergent pathway employs hydrocyanic acid and aniline to construct the piperidine ring. 1-Benzyl-4-piperidone reacts with HCN at 0–15°C, followed by aniline addition under reflux to form 1-benzyl-4-cyano-4-anilinopiperidine . Hydrolysis with 70–90% sulfuric acid at 20–50°C for 50–90 hours converts the nitrile to a carboxylic acid, which is subsequently decarboxylated via HCl reflux to yield the target amine.

Table 1: Comparative Analysis of Hydrolytic Cyclization Conditions

StepReagentsTemperature (°C)Time (h)Yield (%)
Cyanohydrin FormationHCN, KCN0–15378
Aniline AdditionAniline, Acetic AcidReflux282
Sulfuric Acid Hydrolysis70–90% H₂SO₄20–507065
DecarboxylationConcentrated HCl100–1101588

N-Protecting Group Strategies

Benzyl vs. Methyl Protection

The choice of N-protecting groups profoundly impacts reaction efficiency. Benzyl groups offer robust protection but require harsher deprotection conditions (e.g., H₂/Pd-C). In contrast, methyl groups simplify deprotection via aqueous HCl but risk premature cleavage during Grignard reactions.

Dual Protection for Enhanced Stability

Simultaneous protection of the piperidine and exocyclic amines using dibenzyl groups enables selective deprotection. For instance, 1,4-dibenzyl-4-cyanopiperidine undergoes phenyl Grignard addition, followed by hydrogenolysis to remove benzyl moieties sequentially. This approach mitigates side reactions and improves overall yield by 12–15%.

Industrial-Scale Process Design

Solvent and Catalyst Optimization

Replacing dichloromethane with toluene reduces environmental toxicity while maintaining reaction efficiency. Catalytic systems transition from homogeneous (e.g., AlCl₃) to heterogeneous (e.g., zeolite-supported Pd) catalysts, enhancing recyclability.

Waste Minimization Techniques

The Chinese patent emphasizes solvent recovery, achieving 95% toluene reuse via distillation. Neutralization of acidic byproducts with ammonia (pH 4–9) precipitates impurities, reducing wastewater load by 40% .

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